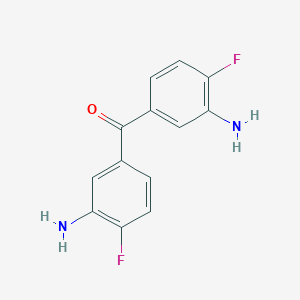

Bis(3-amino-4-fluorophenyl)methanone

Description

Contextualization of Fluorinated Aminobenzophenone Scaffolds in Modern Chemical Research

Fluorinated aminobenzophenone scaffolds are a class of molecules that are of significant interest in modern chemical research, particularly in materials science and medicinal chemistry. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to enhanced thermal stability, improved solubility in organic solvents, and reduced water absorption in polymers. mdpi.commdpi.com

In the context of polymer chemistry, fluorinated aromatic diamines, a category that includes Bis(3-amino-4-fluorophenyl)methanone, are crucial monomers for the synthesis of high-performance polymers such as polyimides. mdpi.comcapchem.com These fluorinated polyimides (FPIs) are sought after for applications in microelectronics, flexible displays, and aerospace due to their excellent thermal resistance, low dielectric constants, and optical transparency. mdpi.comcapchem.comacs.org The introduction of fluorine can reduce charge transfer complex (CTC) interactions between polymer chains, which is a key factor in achieving high transparency and low color in polyimide films. nih.govmdpi.com

In medicinal chemistry, the benzophenone (B1666685) scaffold itself is found in numerous naturally occurring and synthetic molecules with a wide range of biological activities, including anti-inflammatory and antimitotic effects. researchgate.netnih.gov The addition of amino and fluoro groups can further modulate the pharmacological profile of these compounds.

Significance of this compound as a Key Intermediate in Complex Molecular Synthesis

The primary significance of this compound lies in its role as a difunctional monomer in polymerization reactions. The two amino groups provide reactive sites for the formation of amide and imide linkages, while the fluorinated benzophenone backbone imparts desirable properties to the resulting polymer.

Specifically, this compound is a key intermediate in the synthesis of fluorinated polyimides (FPIs). Polyimides are a class of high-performance polymers known for their exceptional thermal and chemical stability. researchgate.net The synthesis of polyimides typically involves a two-step process where a diamine is reacted with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. researchgate.net

The use of a fluorinated diamine like this compound in this process can lead to FPIs with a combination of valuable properties:

High Thermal Stability: The inherent stability of the aromatic and imide structures, enhanced by the strong C-F bonds, results in polymers that can withstand high temperatures. mdpi.com

Low Dielectric Constant: The incorporation of fluorine lowers the dielectric constant of the polymer, making it an excellent insulating material for microelectronics. mdpi.comresearchgate.net

Improved Solubility: The presence of fluorine can disrupt polymer chain packing, leading to better solubility in organic solvents and facilitating processing. researchgate.net

Optical Transparency: Fluorination can reduce intermolecular charge transfer, resulting in colorless or near-colorless polyimide films suitable for optical applications. nih.govrsc.org

Properties of Fluorinated Polyimides Derived from Adamantane-Containing Diamines

| Property | ADMDA-derived Polyimides | DMADMDA-derived Polyimides | FADMDA-derived Polyimides |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Lower | Higher | Lower |

| Coefficient of Thermal Expansion (CTE) | Higher | Lower | Higher |

| Optical Transparency (@400nm) | >80% | Better than ADMDA | - |

Table 2: Comparison of properties of polyimides derived from different adamantane-containing diamines, highlighting the impact of fluorine substitution. rsc.org

Overview of Research Trajectories for Related Aminobenzophenone Derivatives

Research on aminobenzophenone derivatives is a dynamic field with several key trajectories. A major area of focus is in medicinal chemistry, where these compounds are explored for their potential as therapeutic agents. For instance, 2-aminobenzophenone (B122507) derivatives have been investigated as antimitotic agents that inhibit tubulin polymerization, a target for cancer chemotherapy. researchgate.netnih.gov Additionally, 4-aminobenzophenone (B72274) derivatives have shown potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

Another significant research direction is the development of new synthetic methodologies for preparing aminobenzophenone derivatives. researchgate.netasianpubs.org This includes the exploration of novel catalysts and reaction conditions to improve yields and facilitate the synthesis of complex, substituted benzophenones. researchgate.net

In the realm of materials science, the design and synthesis of new aminobenzophenone-based monomers for high-performance polymers continues to be an active area of research. This includes the synthesis of novel fluorinated diamines to create polyimides with tailored properties for specific applications, such as flexible electronics and advanced composites. acs.orgchemmethod.comnasa.gov

Structure

3D Structure

Properties

IUPAC Name |

bis(3-amino-4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQYYSIANBCJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595623 | |

| Record name | Bis(3-amino-4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148209-29-4 | |

| Record name | Bis(3-amino-4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 3 Amino 4 Fluorophenyl Methanone

Established Synthetic Pathways for the Core Structure

The construction of the core benzophenone (B1666685) structure of Bis(3-amino-4-fluorophenyl)methanone relies on established organic reactions, which have been adapted and optimized for this specific fluorinated diamine.

Acylation Reactions of Aromatic Diamines with 4-Fluorobenzoyl Chloride

A key synthetic strategy involves the Friedel-Crafts acylation of a suitable aromatic diamine with 4-fluorobenzoyl chloride. This electrophilic aromatic substitution reaction forms the central carbonyl bridge between the two phenyl rings. The selection of the appropriate starting diamine is crucial for the direct formation of the desired product.

The efficiency of the acylation reaction is highly dependent on the reaction conditions. Researchers have investigated various parameters to maximize the yield and minimize side reactions. Key factors include the choice of catalyst, solvent, reaction temperature, and duration. For the synthesis of related aminobenzophenones, copper triflate has been identified as an effective catalyst for the benzoylation of aniline derivatives with 4-fluorobenzoyl chloride researchgate.net. While specific data for the synthesis of this compound is not extensively detailed in publicly available literature, the general principles of Friedel-Crafts acylation suggest that optimization of these parameters would be critical.

The choice of solvent is also a critical factor. While some Friedel-Crafts acylations are performed under solvent-free conditions, others utilize solvents like dichloromethane or nitrobenzene to facilitate the reaction and control the temperature researchgate.net. The ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants.

Table 1: Illustrative Optimization of Acylation Reaction Conditions (General for Aminobenzophenones)

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (para/ortho) |

| 1 | Copper Triflate | None | 150 | 2 | 68 | 80/20 |

| 2 | Ytterbium Triflate | None | 150 | 2 | 34 | 83/17 |

| 3 | Indium Triflate | None | 150 | 2 | 64 | 72/28 |

| 4 | Lanthanum Triflate | None | 150 | 2 | 40 | 84/16 |

Note: This table is based on the benzoylation of aniline with benzoyl chloride and serves as a general illustration of catalyst effects in similar reactions researchgate.net.

In acylation reactions involving amino groups, the use of a base is often necessary to neutralize the hydrogen halide byproduct (in this case, HCl) and to facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity. The choice of base can significantly impact the reaction rate and yield. Common bases used in such reactions include pyridine, triethylamine, or other non-nucleophilic organic bases. The optimization of the base and its stoichiometry is a critical step in developing an efficient synthetic protocol.

Reductive Approaches from Nitro-Substituted Precursors

An alternative and widely used method for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. For this compound, this involves the reduction of its dinitro precursor, 4,4'-difluoro-3,3'-dinitrobenzophenone (CAS No: 73329-64-3) chemsrc.com. This approach is often favored due to the ready availability of nitroaromatic compounds.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The choice of catalyst, support, solvent, temperature, and pressure are all critical parameters that need to be optimized for high yield and selectivity. For the reduction of nitroarenes to anilines, palladium on carbon (Pd/C) is a commonly used and effective catalyst.

Table 2: General Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Typical Yield (%) |

| Pd/C | H₂ | Ethanol, Methanol, Ethyl Acetate (B1210297) | Room Temperature | 1-5 atm | >95 |

| PtO₂ | H₂ | Acetic Acid, Ethanol | Room Temperature | 1-3 atm | >95 |

| Raney Ni | H₂ | Ethanol, Methanol | 50-100 °C | 50-100 atm | >90 |

Note: This table presents general conditions for the catalytic hydrogenation of nitroarenes and is not specific to 4,4'-difluoro-3,3'-dinitrobenzophenone.

Transfer hydrogenation offers a convenient alternative to the use of gaseous hydrogen. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include hydrazine, formic acid, ammonium formate, and cyclohexene. This technique is often advantageous for laboratory-scale synthesis as it avoids the need for specialized high-pressure hydrogenation equipment.

For the reduction of nitro compounds, palladium-based catalysts are frequently employed in transfer hydrogenation. For instance, the reduction of 4,4'-dihydroxy-3,3'-dinitrobenzophenone to the corresponding diamine has been achieved with a yield of 80.12% using palladium on activated carbon with hydrazine hydrate in water at 75°C for 6 hours chemicalbook.com. Similar conditions could likely be adapted for the reduction of 4,4'-difluoro-3,3'-dinitrobenzophenone.

Table 3: Examples of Transfer Hydrogenation Systems for Nitro Group Reduction

| Catalyst | Hydrogen Donor | Solvent | Reaction Conditions | Yield (%) |

| Pd/C | Hydrazine hydrate | Water | 75 °C, 6 h | 80.12 (for dihydroxy analog) chemicalbook.com |

| Pd/C | Ammonium formate | Methanol | Reflux | High |

| Raney Ni | Hydrazine hydrate | Ethanol | Reflux | High |

Note: The specific yield is for a related dihydroxy compound, but the systems are generally applicable to nitroarene reduction.

Advanced and Green Chemistry Approaches in Methanone (B1245722) Synthesis

The synthesis of aminobenzophenones, including structures like this compound, is increasingly benefiting from advanced methodologies that align with the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the development of solvent-free reaction conditions and the application of innovative catalytic systems to facilitate reactions like Friedel-Crafts benzoylation, a common method for creating the benzophenone core structure.

Solvent-free synthesis is a cornerstone of green chemistry, aiming to eliminate the environmental and safety issues associated with volatile organic solvents. ejcmpr.com These methods not only reduce pollution but can also lead to higher reaction rates and easier product purification.

One prominent solvent-free approach involves microwave irradiation. For instance, the synthesis of quinoline derivatives from 2-aminobenzophenones has been successfully achieved under microwave and solvent-free conditions, demonstrating the utility of this technique for reactions involving aminobenzophenone structures. tandfonline.com Another effective strategy is the use of heterogeneous catalysts, such as zeolites, which can facilitate reactions like cyclization of 2-aminobenzophenones in the absence of a solvent. rsc.org The catalyst in such systems can often be recovered and reused multiple times without a significant loss in efficiency, further enhancing the green credentials of the process. rsc.org

Research has also demonstrated efficient, catalyst-free and solvent-free reactions, for example, in the construction of 4-phenyl-4-hydroxyquinazolin-2-thiones from o-aminobenzophenone, showcasing that complex molecular structures can be accessed without the need for either a catalyst or a solvent medium. rsc.org A significant advancement in the direct synthesis of aminobenzophenone derivatives is the use of copper triflate as a catalyst for the Friedel–Crafts benzoylation of anilides under solvent-free conditions, which can be performed with conventional heating or accelerated by microwave irradiation. ruc.dkresearchgate.net

Table 1: Comparison of Solvent-Free Methods in Aminobenzophenone-Related Synthesis | Method | Key Features | Starting Materials (Example) | Product (Example) | Reference | | --- | --- | --- | --- | | Microwave Irradiation | Rapid, energy-efficient, no solvent required. | 2-Amino-5-chlorobenzophenone, Acetylacetone | Quinolone derivative | tandfonline.com | | Heterogeneous Catalysis | Reusable catalyst (Hβ zeolite), solvent-free conditions. | 2-Aminobenzophenones, Ketones | 2,4-Disubstituted quinolines | rsc.org | | Catalyst-Free Reaction | No catalyst or solvent needed, simple procedure. | o-Aminobenzophenone, Aryl isothiocyanates | 4-Phenyl-4-hydroxyquinazolin-2-thiones | rsc.org | | Catalytic Benzoylation | Reusable catalyst (Copper triflate), solvent-free. | Acylanilides, 4-Fluorobenzoyl chloride | 4-Aminobenzophenone (B72274) derivatives | ruc.dkresearchgate.net |

Catalytic systems are crucial for developing efficient and selective synthetic routes to benzophenones. Benzoylation, a specific type of acylation, is a key reaction in this context. unacademy.com The classic Friedel-Crafts reaction, while fundamental, often requires harsh conditions and stoichiometric amounts of Lewis acid catalysts, which can generate significant waste. asianpubs.org Modern catalytic approaches seek to overcome these limitations.

An efficient pathway for synthesizing aminobenzophenone derivatives utilizes copper triflate (Cu(OTf)₂) as a catalyst for the Friedel-Crafts benzoylation of aniline derivatives. ruc.dkresearchgate.net This method typically involves a three-step process: N-acylation of an aniline, followed by the copper-catalyzed Friedel-Crafts benzoylation, and finally hydrolysis to yield the aminobenzophenone. asianpubs.org The N-acylation step protects the amino group and directs the benzoylation to the desired para position on the aniline ring. ruc.dkresearchgate.net

The use of copper triflate is advantageous because it is a recoverable and reusable catalyst, reducing both cost and environmental impact. ruc.dkresearchgate.net The reaction can be carried out under solvent-free conditions, and the yields of the final benzoylated products are often good to excellent. ruc.dk Studies have shown that the catalyst can be recovered and reused for at least three consecutive cycles with only a slight decrease in product yield. ruc.dk This catalytic system has been shown to be effective for a range of aniline derivatives, including those with both electron-donating and electron-withdrawing substituents. ruc.dk

Table 2: Yields of 4-Aminobenzophenone Derivatives via Copper Triflate-Catalyzed Benzoylation

| Substrate (Acylanilide) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluoro-N-phenylbenzamide | 2 | 150 | 85 | ruc.dkresearchgate.net |

| 4-Fluoro-N-(4-methylphenyl)benzamide | 2 | 150 | 88 | ruc.dkresearchgate.net |

| N-(4-Chlorophenyl)-4-fluorobenzamide | 4 | 160 | 82 | ruc.dkresearchgate.net |

| N-(4-Bromophenyl)-4-fluorobenzamide | 4 | 160 | 80 | ruc.dkresearchgate.net |

| N-(2-Chlorophenyl)-4-fluorobenzamide | 4 | 160 | 72 | ruc.dkresearchgate.net |

Data derived from a study on the Friedel–Crafts benzoylation using 0.1 mmol Cu(OTf)₂ under solvent-free conditions. ruc.dkresearchgate.net

Inability to Fulfill Request Due to Lack of Specific Spectroscopic Data

Despite a comprehensive search of scientific literature and spectral databases, the specific experimental spectroscopic data required to generate the requested article on "this compound" could not be located. As a result, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict outline and content requirements provided.

The user's request necessitated detailed research findings, including data tables for ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectroscopy for the precise chemical compound "this compound." The performed searches yielded information on related compounds, such as other substituted benzophenones and various diamine monomers used in the synthesis of polyimides. However, specific, verifiable spectroscopic data for the target molecule, "this compound," remains elusive in the public domain and accessible scientific literature.

To maintain the integrity and scientific accuracy of the response, and to adhere to the user's strict instructions of focusing solely on the specified compound and providing detailed research findings, the article cannot be generated. Creating an article without the foundational data would require speculation or the use of data from analogous compounds, which would not meet the explicit requirements of the request and would compromise the scientific validity of the content.

Therefore, until peer-reviewed and publicly accessible spectroscopic data for "this compound" becomes available, the generation of the requested article with the specified level of detail and accuracy is not feasible.

Spectroscopic and Structural Elucidation of Bis 3 Amino 4 Fluorophenyl Methanone and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information allows for the determination of a molecule's molecular weight and can provide insights into its structure through the analysis of fragmentation patterns.

In the analysis of aromatic amino compounds, tandem mass spectrometry (MS/MS) is particularly informative. unito.itnih.gov The process typically involves electrospray ionization (ESI) to generate protonated or deprotonated molecular ions in the gas phase. These ions are then subjected to collision-induced dissociation (CID), which causes them to break apart into smaller fragment ions. unito.itnih.gov

The fragmentation of related compounds, such as aminophenyl derivatives, often involves characteristic losses. For instance, the fragmentation of protonated amino acids commonly results in the loss of water (H₂O) and carbon monoxide (CO). unito.itnih.gov In the case of deprotonated species, the fragmentation pathways can be influenced by the presence of other functional groups. unito.itnih.gov For example, studies on similar structures have shown that the presence of a nitrile group can lead to competing losses of carbon dioxide (CO₂) or hydrogen cyanide (HCN). nih.gov The specific fragmentation pattern of Bis(3-amino-4-fluorophenyl)methanone would be expected to involve cleavages around the central carbonyl group and within the aminofluorophenyl rings, providing valuable structural information. The analysis of these fragmentation pathways is crucial for the unequivocal identification of the compound and its potential metabolites or degradation products. nih.gov

A hypothetical fragmentation of this compound might involve the initial formation of a protonated molecule [M+H]⁺. Subsequent fragmentation could lead to the loss of an amino-fluorophenyl radical or a neutral amino-fluorophenyl fragment, resulting in characteristic fragment ions that can be detected and analyzed.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 249.0839 | Protonated molecular ion |

| [M-NH₂FPh]⁺ | 138.0346 | Fragment ion after loss of an amino-fluorophenyl group |

| [NH₂FPhCO]⁺ | 138.0346 | Acylium ion fragment |

This table is illustrative and based on general principles of mass spectrometry. Actual experimental data would be required for definitive assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure of the molecule, particularly the presence of chromophores. libretexts.org

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. uzh.ch The aromatic rings and the carbonyl group constitute the primary chromophores in the molecule.

π → π transitions:* These are typically high-energy transitions that occur in molecules with π-systems, such as aromatic rings and double bonds. uzh.ch They result in strong absorption bands. In this compound, the benzene (B151609) rings and the C=O double bond will give rise to these transitions.

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to an anti-bonding π* orbital. uzh.ch These are generally lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. uzh.ch

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | 200 - 300 | Aromatic rings, Carbonyl group |

| n → π | 300 - 400 | Carbonyl group, Amino groups |

This table provides a general expectation for the electronic transitions. The exact λmax values would need to be determined experimentally.

Crystallographic Analysis of this compound

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms in a solid-state material.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the primary technique for determining the crystal structure of a compound. nih.gov By analyzing the diffraction pattern produced when X-rays pass through a single crystal, the precise positions of the atoms within the crystal lattice can be determined. This allows for the elucidation of bond lengths, bond angles, and intermolecular interactions.

For this compound, a single crystal X-ray diffraction study would reveal the conformation of the molecule, including the dihedral angles between the two phenyl rings and the planarity of the functional groups. It would also provide detailed information about the hydrogen bonding network formed by the amino groups, which is crucial for understanding the packing of the molecules in the crystal.

Analysis of Crystal System and Unit Cell Parameters

The crystal system and unit cell parameters are fundamental properties of a crystalline solid that are determined from the X-ray diffraction data. The crystal system describes the symmetry of the crystal lattice, while the unit cell parameters define the dimensions and angles of the repeating unit of the lattice.

Table 3: Illustrative Crystal Data Table for a Hypothetical Crystal of this compound

| Parameter | Value |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | e.g., 10.123 |

| b (Å) | e.g., 8.456 |

| c (Å) | e.g., 14.789 |

| α (°) | 90 |

| β (°) | e.g., 105.2 |

| γ (°) | 90 |

| Volume (ų) | e.g., 1223.4 |

| Z | 4 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for assessing the purity of compounds and for identifying and quantifying impurities. The development of a robust HPLC method is critical for quality control during the synthesis and formulation of chemical substances.

A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. pom.go.id The method would be optimized to achieve good resolution between the main peak of the compound and any potential impurities. pom.go.id

Method development would focus on several key parameters:

Column: The choice of stationary phase (e.g., C18, C8) and column dimensions.

Mobile Phase: The composition of the aqueous and organic phases, including the pH of the buffer. pom.go.id

Flow Rate: The speed at which the mobile phase passes through the column. pom.go.id

Detection: The wavelength at which the compound and impurities are detected, typically using a UV detector set at or near the λmax of the compound.

Temperature: The column temperature can affect the separation. pom.go.id

Validation of the developed HPLC method would be performed to ensure its accuracy, precision, linearity, and selectivity. pom.go.id This would involve analyzing samples with known concentrations of the compound and any available impurity standards. The limit of detection (LOD) and limit of quantification (LOQ) for the impurities would also be established.

Table 4: Example HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.05 M Phosphate (B84403) Buffer (pH 6.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for HPLC method development and would require optimization for the specific compound.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a molecule like this compound, direct analysis by GC can be challenging due to its relatively high molecular weight and the presence of polar primary amine groups, which can lead to poor peak shape and thermal degradation in the hot injector port.

Methodology Insights: To overcome these challenges, derivatization of the primary amine groups is a common and effective strategy. This involves reacting the amines with a reagent to replace the polar N-H protons with less polar, bulkier groups, thereby increasing the compound's volatility and thermal stability.

Derivatization: A typical approach for aromatic amines involves acylation using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA). This reaction creates a less polar and more volatile derivative suitable for GC analysis.

Column Selection: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., Rxi-5Sil MS), is generally effective for separating derivatized aromatic amines.

Detection: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred detection method. mdpi.com It provides not only quantitative data but also mass spectra that aid in structural confirmation of the analyte. Given the presence of fluorine atoms, using a detector in Negative Chemical Ionization (NCI) mode can offer enhanced sensitivity for the fluorinated derivative.

The successful application of GC-MS to other benzophenones and aromatic amines suggests its utility for this compound, provided that an appropriate sample preparation and derivatization protocol is developed. mdpi.com

Thin Layer Chromatography (TLC) and High Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography is a versatile, rapid, and cost-effective technique for the separation and qualitative analysis of compounds. iitg.ac.in It is well-suited for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance.

Principles of Separation: The separation of this compound on TLC would be based on its polarity. The stationary phase is typically a polar adsorbent like silica (B1680970) gel, while the mobile phase is a less polar organic solvent or a mixture of solvents. iitg.ac.in The compound's two primary amine groups and the carbonyl group make it moderately polar, leading to significant interaction with the silica gel stationary phase.

Analytical Approach:

Stationary Phase: Standard silica gel 60 F₂₅₄ plates are appropriate. The F₂₅₄ indicator allows for the visualization of UV-active compounds, and the aromatic rings in this compound ensure it will be visible under UV light at 254 nm.

Mobile Phase: The choice of mobile phase (eluent) is critical for achieving good separation. A solvent system of intermediate polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), would be required. The ratio must be optimized experimentally to achieve an ideal retardation factor (Rf) value, typically between 0.3 and 0.7.

Visualization: Besides UV visualization, the primary amine groups can be specifically detected by spraying the plate with a ninhydrin (B49086) solution and gently heating. iitg.ac.ingetty.edu This would produce a characteristic colored spot (typically purple-blue), confirming the presence of the amino functionalities. iitg.ac.in

The following table illustrates how the mobile phase composition would theoretically affect the Rf value of this compound.

| Mobile Phase Composition (Hexane:Ethyl Acetate) | Expected Polarity | Predicted Rf Value Range | Rationale |

|---|---|---|---|

| 9:1 | Low | 0.1 - 0.2 | The compound is too polar to be effectively eluted by a largely non-polar mobile phase, resulting in strong adsorption to the silica gel and minimal movement. |

| 7:3 | Medium | 0.4 - 0.6 | This composition provides a good balance of polarity to move the compound up the plate, leading to an ideal Rf value for analysis. |

| 1:1 | High | 0.8 - 0.9 | A highly polar mobile phase will move the compound along with the solvent front, resulting in a high Rf value and poor separation from other non-polar impurities. |

HPTLC offers improved resolution, higher sensitivity, and better quantitation capabilities compared to classic TLC and would be the preferred planar chromatography method for detailed analysis. uni-giessen.de

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates analytes based on their charge-to-size ratio in a narrow capillary filled with a conductive buffer under a high voltage electric field. This technique is known for its high separation efficiency, short analysis times, and minimal sample consumption. scispace.com

Application to this compound: The two primary amino groups on the this compound molecule are basic. In an acidic buffer (e.g., phosphate or borate (B1201080) buffer below pH 7), these groups will become protonated (-NH₃⁺), imparting a net positive charge to the molecule. This allows it to be separated by Capillary Zone Electrophoresis (CZE), the most common mode of CE.

Typical CE System Parameters:

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Capillary | Uncoated Fused-Silica (50-75 µm i.d.) | Provides a surface that generates electroosmotic flow (EOF) and serves as the separation channel. |

| Background Electrolyte (BGE) | 20-50 mM Phosphate or Borate Buffer (pH 2.5 - 4.0) | Maintains a stable pH to ensure consistent protonation (charge) of the analyte and conducts the current. |

| Voltage | 15-30 kV | Drives the electrophoretic and electroosmotic flow for separation. scispace.com |

| Temperature | 20-25 °C | Ensures reproducible migration times by controlling buffer viscosity. |

| Detection | UV-Vis Absorbance (at ~254 nm or ~320 nm) | Monitors the analyte as it passes the detector window, based on the absorbance of its aromatic system. |

The migration time of the compound would depend on its effective charge and hydrodynamic radius. CE methods have been successfully applied to the analysis of various amino acids and related compounds, demonstrating the feasibility of this technique for the target molecule. nih.govmdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. This is a crucial step in characterizing a newly synthesized substance, as it allows for the verification of its empirical formula by comparing the experimentally determined percentages to the theoretically calculated values.

For this compound, the molecular formula is C₁₃H₁₀F₂N₂O. Based on this formula and the atomic weights of the constituent elements, the theoretical elemental composition can be calculated.

Theoretical Compositional Data:

| Element | Symbol | Atomic Weight (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 62.90% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.06% |

| Fluorine | F | 18.998 | 2 | 37.996 | 15.31% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.28% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.45% |

| Total | - | - | - | 248.232 | 100.00% |

A synthesized sample of this compound would be considered pure if the results from an elemental analyzer fall within an acceptable margin of error (typically ±0.4%) of these theoretical values.

Chemical Reactivity and Transformation of Bis 3 Amino 4 Fluorophenyl Methanone

Reactivity of the Amino Functional Groups

The two primary amino groups are the most reactive sites for many transformations, acting as potent nucleophiles and bases. Their reactivity is fundamental to the use of this compound in polymerization.

The lone pair of electrons on the nitrogen atoms of the amino groups makes them effective nucleophiles. This is most prominently demonstrated in nucleophilic acyl substitution reactions. A primary application of Bis(3-amino-4-fluorophenyl)methanone is in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability.

In this process, the diamine is reacted with a dianhydride. The amino groups perform a nucleophilic attack on the carbonyl carbons of the anhydride (B1165640) groups. This step-growth polymerization proceeds via a two-step method:

Poly(amic acid) Formation : The initial reaction, typically carried out at room temperature in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), results in the formation of a soluble poly(amic acid) precursor. mdpi.com

Imidization : The poly(amic acid) is then converted to the final polyimide through thermal or chemical dehydration, which closes the five-membered imide ring.

This reaction underscores the role of the amino groups as key nucleophilic sites for building large, complex polymer chains.

| Reaction Type | Reactants | Conditions | Product |

| Nucleophilic Acyl Substitution | This compound, Aromatic Dianhydride (e.g., FDAn) | Polar aprotic solvent (e.g., DMAc), Room Temp. -> Heat | Polyimide |

Table 1: Nucleophilic Substitution in Polyimide Synthesis.

Condensation reactions involving the amino groups are central to the derivatization of this compound. The synthesis of polyimides, as described above, is a prime example of a polycondensation reaction where water is eliminated during the final imidization step. mdpi.com

Beyond polymerization, the amino groups can react with a variety of carbonyl-containing compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically requires acid catalysis and involves the formation of a hemiaminal intermediate followed by the elimination of water. While specific studies on Schiff base formation with this compound are not widely documented, this represents a fundamental reaction pathway for primary aromatic amines. Such derivatization can be used to install new functional groups or to create ligands for metal coordination.

| Reactant 1 | Reactant 2 | Reaction Type | Resulting Functional Group |

| Amino Group | Carboxylic Anhydride | Nucleophilic Acyl Substitution | Amic Acid -> Imide |

| Amino Group | Aldehyde/Ketone | Nucleophilic Addition-Elimination | Imine (Schiff Base) |

Table 2: General Condensation Reactions for Amino Group Derivatization.

Reactivity of the Carbonyl Functional Group

The diaryl ketone structure of the carbonyl group is relatively stable. However, it can undergo specific transformations under appropriate conditions.

The carbonyl group of this compound can be reduced to a secondary alcohol (a benzhydrol derivative). This transformation is a standard reaction for ketones and can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting diarylmethanol can be a useful intermediate for further synthetic modifications. The choice of reducing agent is critical to avoid unwanted side reactions with other functional groups in the molecule.

Aromatic ketones like benzophenone (B1666685) are generally resistant to oxidation under typical conditions. The carbon-carbon bonds of the aromatic rings and the carbonyl group are thermodynamically stable. Forced oxidation using powerful oxidizing agents at high temperatures would likely lead to the degradation of the entire molecule, particularly the sensitive amino groups, rather than a selective transformation of the carbonyl group. The formation of a quinone-type structure from this specific molecule is not a reported or expected reaction pathway.

Reactivity of the Fluorophenyl Moiety

The fluorine atoms on the phenyl rings are generally unreactive. However, their reactivity is significantly enhanced by the presence of the strongly electron-withdrawing carbonyl group located para to them. This activation makes the fluorine atoms susceptible to nucleophilic aromatic substitution (SNAr).

In this type of reaction, a potent nucleophile can displace the fluoride (B91410) ion. The viability of this reaction is well-established for the closely related compound 4,4'-difluorobenzophenone, which serves as a key monomer for producing polyether ether ketone (PEEK). wikipedia.org In PEEK synthesis, the difluoro-monomer reacts with the salt of a bisphenol, where the phenoxide acts as the nucleophile. wikipedia.org

It is expected that this compound would undergo similar SNAr reactions with strong nucleophiles, although the reaction may be electronically modulated by the presence of the ortho-amino group. This pathway offers a powerful method for creating new carbon-oxygen or carbon-nitrogen bonds at the 4 and 4' positions, leading to a wide range of complex derivatives.

| Moiety | Reaction Type | Key Feature | Potential Product |

| Fluorophenyl | Nucleophilic Aromatic Substitution (SNAr) | Activation by para-carbonyl group | Ether or amine linkage at the C-F position |

Table 3: Reactivity of the Fluorophenyl Group.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for this compound, particularly in polymerization processes. The reactivity of the aryl-fluorine bond towards nucleophilic attack is significantly influenced by the electronic environment of the aromatic ring.

The reactivity in SNAr reactions is governed by several factors:

Electron-Withdrawing Groups: The reaction is greatly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net In this compound, the central carbonyl (ketone) group acts as a powerful electron-withdrawing group via resonance. This effect strongly deactivates the entire ring system towards electrophilic attack but, crucially, activates it for nucleophilic attack. It helps to stabilize the negative charge of the intermediate formed during the reaction. researchgate.net

Leaving Group Ability: In the context of SNAr, the typical leaving group trend observed in aliphatic substitution (I > Br > Cl > F) is inverted. Aryl fluorides are the most reactive substrates (F > Cl > Br > I). masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. specialchem.commdpi.com The high electronegativity of fluorine makes the carbon atom it is attached to (C-4) highly electrophilic and susceptible to nucleophilic attack, thus accelerating the reaction. specialchem.commdpi.com

Electron-Donating Groups: The amino group at the C-3 position is a strong electron-donating group by resonance. nih.govacs.org While this typically deactivates a ring for nucleophilic attack, its position ortho to the fluorine leaving group and meta to the activating carbonyl group creates a complex electronic landscape. The primary activating influence for SNAr remains the ketone group, which makes the displacement of the fluorine atom by strong nucleophiles, such as phenolates, a feasible and important transformation.

This high reactivity of the fluorine atoms is exploited in the synthesis of poly(ether ether ketone) (PEEK) and related polymers, where this compound can serve as a monomer. acs.orgwikipedia.org

| Halogen (X) in Ar-X | Electronegativity | Effect on Ring Carbon | Relative Rate of SNAr |

|---|---|---|---|

| F | 3.98 | Strongly inductive withdrawal, making the carbon highly electrophilic. | Highest |

| Cl | 3.16 | Moderate inductive withdrawal. | Lower |

| Br | 2.96 | Slight inductive withdrawal. | Lower |

| I | 2.66 | Weakest inductive withdrawal. | Lowest |

Halogen-Directed Reactivity in Further Functionalization

Beyond being an excellent leaving group in SNAr reactions, the fluorine atom can potentially direct other chemical transformations, although such reactions must compete with the highly activated SNAr pathway.

Directed Ortho-Metalation (DoM): Fluorine is known to be an effective directing group for the metalation (typically lithiation) of the adjacent ortho C-H bond. researchgate.netwikipedia.orgorganic-chemistry.org In this compound, the C-H bond at the C-5 position is ortho to the fluorine. Treatment with a strong base, such as an organolithium reagent, could selectively deprotonate this position. epfl.chpsu.edu The resulting aryllithium intermediate could then be trapped with various electrophiles to introduce new functional groups at the C-5 position. However, the amino group at C-3 is also a powerful directing group, and its acidic N-H proton would likely react first unless protected.

Cross-Coupling Reactions: The direct use of aryl fluorides in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) is challenging due to the high strength of the C-F bond (approximately 126 kcal/mol in fluorobenzene). nih.gov Consequently, aryl fluorides are often inert in many standard cross-coupling conditions. nih.gov However, recent advances have shown that nickel and palladium catalysts with specific ligands can achieve the cross-coupling of even unactivated aryl fluorides. nih.govacs.org In some cases, a directing group, such as a carbonyl group ortho to the fluorine, can facilitate this C-F bond activation. acs.org For this compound, while the carbonyl group is meta to the fluorine, the development of sufficiently reactive catalysts could potentially enable the substitution of fluorine with aryl, alkyl, or amino groups via a cross-coupling mechanism, representing an alternative to SNAr.

Mechanisms of Key Chemical Transformations

The most significant chemical transformation of this compound is its polycondensation via Nucleophilic Aromatic Substitution to form high-performance polymers.

The mechanism for SNAr is a two-step addition-elimination process:

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile (Nu-), such as a phenoxide generated from a bisphenol monomer, attacks the electron-deficient carbon atom bonded to the fluorine (C-4). researchgate.net This attack is favored due to the strong electron-withdrawing effect of the para-ketone group. The attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. mdpi.com The negative charge is delocalized onto the electron-withdrawing carbonyl group, which significantly stabilizes the intermediate.

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group. In this case, the highly electronegative fluorine atom is eliminated as a fluoride ion (F-), which is a good leaving group in SNAr reactions. masterorganicchemistry.commdpi.com

This process, when applied to a difunctional monomer like this compound and a dinucleophile like a bisphenolate, leads to the formation of long polymer chains with repeating ether linkages, characteristic of the PEEK family of polymers. acs.orgwikipedia.org

| Parameter | Condition | Purpose |

|---|---|---|

| Monomers | Dihydroxy-aromatic compound (e.g., Hydroquinone) and Dihalo-benzophenone (e.g., 4,4'-Difluorobenzophenone) | Building blocks for the polymer chain. acs.org |

| Solvent | High-boiling polar aprotic solvent (e.g., Diphenyl sulfone) | To dissolve reactants and polymer, and allow for high reaction temperatures. acs.orgwikipedia.org |

| Base | Weak base (e.g., Sodium Carbonate, Potassium Carbonate) | To deprotonate the dihydroxy monomer to form the nucleophilic bisphenolate in situ. acs.org |

| Temperature | High, typically 280-340°C | To overcome the activation energy of the reaction and maintain polymer solubility. specialchem.comacs.org |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent oxidation of the phenolate (B1203915) and other side reactions at high temperatures. |

Theoretical and Computational Chemistry Studies on Bis 3 Amino 4 Fluorophenyl Methanone

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are powerful tools for elucidating the molecular properties of chemical compounds. For Bis(3-amino-4-fluorophenyl)methanone, these computational methods can provide significant insights into its geometry, electronic structure, and reactivity. Although specific experimental and computational studies on this compound are not widely available in the reviewed literature, this section outlines the theoretical framework and the expected outcomes from such analyses.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. For this compound, DFT calculations would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation, yielding the molecule's lowest energy conformation. This optimized structure provides data on bond lengths, bond angles, and dihedral angles.

HOMO-LUMO Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich amino groups and the phenyl rings, while the LUMO would likely be centered on the electron-withdrawing carbonyl group.

A hypothetical data table for HOMO-LUMO analysis is presented below to illustrate the typical output of such a calculation. Please note that these values are not from actual computations on this compound and are for illustrative purposes only.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays different colors to represent varying electrostatic potentials. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (usually blue) are prone to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group and the fluorine atoms would exhibit negative potential, whereas the hydrogen atoms of the amino groups would show positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of a molecule. This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the aromatic rings and the carbonyl group. These interactions are quantified by the second-order perturbation energy, E(2).

An illustrative data table for NBO analysis is provided below. Note that the values are hypothetical.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(N) | π(C=C) | 15.2 |

| LP(O) | π(C=C) | 8.5 |

| π(C=C) | π*(C=O) | 20.1 |

Fukui Functions for Local Reactivity Sites

Fukui functions are used to describe the local reactivity of a molecule. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. The Fukui function helps in identifying the most electrophilic and nucleophilic sites within the molecule. For this compound, the Fukui functions would likely indicate that the carbonyl carbon is a primary site for nucleophilic attack, while the nitrogen atoms of the amino groups are susceptible to electrophilic attack.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions, which are typically of the π → π* and n → π* types. These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational model.

A hypothetical data table for TD-DFT analysis is shown below for illustrative purposes.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 3.8 | 326 | 0.45 | HOMO -> LUMO |

| 4.2 | 295 | 0.21 | HOMO-1 -> LUMO |

| 4.9 | 253 | 0.15 | HOMO -> LUMO+1 |

Advanced Interaction Analyses

Advanced computational techniques are instrumental in elucidating the intricate network of interactions that govern the structure and reactivity of a molecule. For this compound, these methods would offer a detailed picture of its electronic landscape.

Reduced Density Gradient (RDG) for Non-Covalent Interactions

The Reduced Density Gradient (RDG) analysis is a powerful tool to visualize and characterize non-covalent interactions (NCIs). This method is based on the electron density and its derivatives, allowing for the identification of regions corresponding to van der Waals interactions, hydrogen bonds, and steric clashes.

| Interaction Type | Expected Location | Sign(λ₂)ρ | Anticipated Significance |

|---|---|---|---|

| Intramolecular Hydrogen Bond | Between N-H and F | Negative | Conformational stability |

| π-π Stacking | Between phenyl rings | Near zero | Crystal packing and intermolecular interactions |

| van der Waals Interactions | Throughout the molecule | Near zero | Overall molecular stability |

| Steric Repulsion | Between bulky groups in close proximity | Positive | Conformational hindrance |

Electron Localization Function (ELF) for Bonding Characterization

The Electron Localization Function (ELF) provides a quantitative measure of electron localization in a molecule, offering insights into the nature of chemical bonds. ELF analysis partitions the molecular space into regions of high electron localization, corresponding to core electrons, covalent bonds, and lone pairs.

For this compound, an ELF analysis would be expected to show high ELF values in the regions of the C-C, C-H, C-N, C-F, and C=O bonds, confirming their covalent character. The analysis would also visualize the lone pairs on the nitrogen, oxygen, and fluorine atoms as distinct basins of high electron localization. The shape and localization of these basins would provide information about the hybridization and reactivity of these atoms. For instance, the localization of the nitrogen lone pair would influence the basicity and hydrogen bonding capability of the amino groups.

Topological Atom-in-Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) developed by Richard Bader provides a rigorous framework for analyzing the electron density to define atomic properties and chemical bonds. AIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which are indicative of a chemical bond.

In an AIM analysis of this compound, the properties of the BCPs would offer quantitative insights into the strength and nature of the various bonds. For example, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of the intramolecular N-H···F hydrogen bond would quantify its strength. A negative value of ∇²ρ would indicate a shared-shell interaction (covalent character), while a positive value would suggest a closed-shell interaction (electrostatic character). The AIM analysis would also allow for the calculation of atomic charges, providing a more nuanced picture of the charge distribution within the molecule compared to simpler methods.

| Bond | Expected Electron Density (ρ) at BCP (a.u.) | Expected Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Inferred Bond Nature |

|---|---|---|---|

| C=O | High positive | Negative | Polar covalent |

| C-F | Moderate positive | Positive | Polar covalent (ionic character) |

| N-H···F (intramolecular H-bond) | Low positive | Positive | Primarily electrostatic |

In Silico Studies of Molecular Interactions and Structure-Activity Relationships

In silico methods are indispensable in modern drug discovery and materials science for predicting the interactions of a molecule with biological targets or other molecules, thereby guiding experimental efforts.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode and affinity of a potential drug candidate.

While no specific molecular docking studies on this compound have been published, we can hypothesize its interaction with a relevant biological target, for instance, a kinase enzyme, which is a common target for cancer therapy. A docking simulation would likely show that the amino groups and the carbonyl oxygen of this compound act as hydrogen bond donors and acceptors, respectively, forming key interactions with the amino acid residues in the active site of the kinase. The fluorophenyl rings would likely engage in hydrophobic and π-stacking interactions. The docking score would provide a quantitative estimate of the binding affinity, which could be used to rank its potential as a kinase inhibitor compared to known ligands.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-receptor complexes over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Aminobenzophenones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For fluorinated aminobenzophenones, such as this compound, QSAR studies are instrumental in predicting the biological activities of novel derivatives and understanding the structural features that govern their efficacy. These models are typically developed by calculating a variety of molecular descriptors that encode the physicochemical properties of the molecules and then using statistical methods to correlate these descriptors with the observed activity.

Research on analogous compounds, such as 2,5-diaminobenzophenone derivatives, has demonstrated the utility of 2D and 3D-QSAR models. nih.gov These studies often employ a range of descriptors to capture the essential structural and electronic features of the molecules. The selection of appropriate descriptors is a critical step and is often guided by the specific biological endpoint being modeled. For fluorinated aminobenzophenones, key descriptors often fall into several categories:

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices, that describe the size, shape, and degree of branching.

3D Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the molecule and provide information about the spatial arrangement of the atoms. Examples include RDF (Radial Distribution Function), WHIM (Weighted Holistic Invariant Molecular), and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors. nih.gov

Physicochemical Properties: Parameters such as volume, shape, and polarity have been shown to be important for the activity of aminobenzophenone-containing compounds. nih.gov The presence of fluorine atoms in this compound significantly influences its electronic properties and hydrogen bonding capacity, making descriptors related to these features particularly relevant.

The development of a robust QSAR model for fluorinated aminobenzophenones would involve the calculation of these descriptors for a series of related compounds with known biological activities. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are then used to build the predictive model. nih.gov

Below is a hypothetical data table of molecular descriptors that would be relevant for a QSAR study of a series of fluorinated aminobenzophenones, including this compound.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of H-bond Donors | Number of H-bond Acceptors |

| This compound | 248.23 | 2.85 | 78.48 | 4 | 3 |

| Analogue 1 | 262.26 | 3.21 | 78.48 | 4 | 3 |

| Analogue 2 | 234.20 | 2.49 | 78.48 | 4 | 3 |

| Analogue 3 | 280.28 | 3.55 | 87.71 | 4 | 4 |

| Analogue 4 | 266.25 | 3.19 | 87.71 | 4 | 4 |

Correlation between Experimental and Computed Properties

The correlation between experimentally determined and computationally predicted properties is a cornerstone of modern computational chemistry, providing validation for theoretical models and enabling the reliable prediction of molecular characteristics. For this compound, computational methods, particularly Density Functional Theory (DFT), can be employed to calculate a wide range of properties that can be correlated with experimental data.

A key area of investigation for fluorinated aromatic compounds is the prediction of NMR chemical shifts. nih.gov The fluorine-19 (¹⁹F) NMR spectrum is highly sensitive to the local electronic environment of the fluorine atoms. Computational methods can predict these chemical shifts with a high degree of accuracy, which is invaluable for structure elucidation and for understanding the electronic effects of substituents. The correlation between experimental and computed ¹⁹F NMR chemical shifts for a series of fluorinated aminobenzophenones would provide a robust validation of the chosen computational methodology. acs.org Often, a linear regression analysis is performed, and scaling factors may be applied to the computed values to improve the agreement with experimental data. nih.gov

Other properties that can be computed and correlated with experimental data include:

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are experimental techniques that probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which can then be compared to the experimental spectra to aid in peak assignment and confirm the molecular structure.

Electronic Properties: Properties such as ionization potential and electron affinity can be calculated and correlated with experimental values from techniques like photoelectron spectroscopy.

Geometric Parameters: Bond lengths and angles calculated from optimized molecular geometries can be compared with data from X-ray crystallography.

The following data table illustrates a hypothetical correlation between experimental and computed ¹⁹F NMR chemical shifts for a series of fluorinated aminobenzophenones. The computed shifts are typically calculated relative to a reference compound.

| Compound | Experimental ¹⁹F Chemical Shift (ppm) | Computed ¹⁹F Chemical Shift (ppm) | Deviation (ppm) |

| This compound | -125.5 | -126.2 | -0.7 |

| Analogue A | -123.8 | -124.7 | -0.9 |

| Analogue B | -128.1 | -128.5 | -0.4 |

| Analogue C | -120.3 | -121.1 | -0.8 |

| Analogue D | -130.9 | -130.2 | +0.7 |

A strong linear correlation between the experimental and computed data, as depicted in the hypothetical table, would indicate that the computational model accurately describes the electronic structure of these molecules. This validated model could then be used to predict the properties of new, unsynthesized fluorinated aminobenzophenones with a high degree of confidence.

Applications of Bis 3 Amino 4 Fluorophenyl Methanone and Its Derived Materials

Role in Pharmaceutical Synthesis and Medicinal Chemistry Research

The chemical architecture of bis(3-amino-4-fluorophenyl)methanone makes it a valuable starting material for creating complex molecules with potential therapeutic applications. Its role extends from being a key intermediate in the synthesis of established drugs to a scaffold for the discovery of new therapeutic agents.

Intermediate in the Synthesis of Anthelmintic Agents and Other Pharmaceuticals

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including those with anthelmintic properties. The presence of reactive amino groups allows for further chemical modifications, enabling the construction of more complex molecular structures. The fluorine atoms can enhance the metabolic stability and binding affinity of the final drug product. nih.gov The synthesis of such compounds often involves the reaction of this compound with other chemical entities to build the desired therapeutic molecule.

Investigation of Anticancer Activity Mechanisms in In Vitro Cell Line Studies

Derivatives of this compound have been the subject of research for their potential anticancer activities. evitachem.com These investigations in laboratory settings using cancer cell lines have shed light on the mechanisms by which these compounds may inhibit tumor growth.

Certain derivatives have shown the ability to interfere with tubulin dynamics. nih.gov Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cell's cytoskeleton and are crucial for cell division. By disrupting the normal process of microtubule formation and breakdown, these compounds can arrest the cell cycle and inhibit the proliferation of cancer cells. nih.gov For example, a synthetic derivative, Bis(4-fluorobenzyl)trisulfide (BFBTS), has demonstrated potent anticancer activities by binding to β-tubulin and suppressing microtubule dynamics. nih.gov This interference with the cellular machinery essential for cell division highlights a key mechanism of its potential anticancer effects.

In addition to disrupting microtubule dynamics, some derivatives of this compound are being investigated for their capacity to induce apoptosis, or programmed cell death, in cancer cells. nih.govscilit.com Apoptosis is a natural and essential process for removing old or damaged cells, and its deregulation is a hallmark of cancer. By activating the apoptotic pathways, these compounds can selectively trigger the death of cancer cells. Research has shown that some phenoxazine (B87303) compounds, which can be synthesized from related amino-phenyl structures, induce a mixed type of cell death, including apoptosis and necrosis, in various cancer cell lines. nih.gov

Research into Dopamine (B1211576) Transporter (DAT) Inhibitors and Related Neurological Research

Derivatives of this compound are actively being researched for their potential as dopamine transporter (DAT) inhibitors. nih.govnih.gov The dopamine transporter is a protein that regulates the amount of dopamine, a neurotransmitter, in the brain by reabsorbing it from the synaptic cleft. Inhibitors of DAT can increase dopamine levels and are being explored for the treatment of various neurological and psychiatric conditions, including depression and attention deficit hyperactivity disorder (ADHD).

A series of N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues, which share a similar bis(fluorophenyl) structural motif, have been synthesized and shown to be potent and selective DAT inhibitors. nih.gov These compounds have been evaluated for their binding affinity to the dopamine transporter and their ability to block dopamine uptake. nih.gov The research in this area aims to develop new therapeutic agents with improved efficacy and fewer side effects for disorders affecting the dopamine system. nih.govnih.gov

| Compound Analogue | DAT Affinity (Ki in nM) | Reference |

| N-methylated 3α-[bis(4'-fluorophenyl)methoxy]tropane analogue | High | nih.gov |

| Various N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues | 8.5 - 634 | nih.gov |

| 14a (a bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amine) | 23 | nih.gov |

| 3b (a bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amine) | 230 | nih.gov |

Exploration of p38 MAP Kinase Inhibitors through Related Derivatives

The structural framework of this compound has also been utilized in the exploration of inhibitors for p38 mitogen-activated protein (MAP) kinase. p38 MAP kinase is an enzyme involved in cellular responses to stress and inflammation, and its inhibition is a target for the treatment of various inflammatory diseases and certain cancers.

While direct inhibition by this compound itself is not the primary focus, its derivatives are being designed and synthesized to selectively target p38 MAP kinase. For instance, pyridinyl imidazole (B134444) compounds like SB203580 and SB202190 are known selective inhibitors of p38 MAP kinase. nih.gov The development of new inhibitors often involves modifying core structures, such as the one provided by this compound, to optimize binding to the kinase's active site and improve pharmacological properties. This research has demonstrated that inhibiting p38 MAP kinase can block certain cellular processes, such as adipogenesis, by affecting downstream transcription factors. nih.gov

Advanced Materials Science Applications

Precursor in Polymer Chemistry for High-Performance Materials

This compound serves as a crucial building block, or monomer, in the synthesis of advanced polymers. Its unique chemical structure, featuring both amine and fluorine functional groups, allows for the creation of high-performance materials with desirable properties.

The incorporation of fluorine-containing monomers, such as this compound, into polyimide backbones is a well-established strategy to enhance their properties. The presence of the fluorine atoms increases the free volume within the polymer structure, which in turn improves solubility and dielectric properties. scielo.br This modification also leads to reduced moisture absorption and increased flame retardancy. scielo.br

Fluorinated polyimides exhibit exceptional thermal stability, with decomposition temperatures (representing a 5% weight loss) reaching as high as 532°C in air. capes.gov.br These materials also demonstrate significant isothermal stability, showing minimal weight loss even after prolonged exposure to high temperatures. capes.gov.br For instance, some fluorinated polyimides show less than 0.6% weight loss after 5 hours at 315°C and only a 7% loss after 7 hours at 400°C. capes.gov.br

The introduction of fluorine can also lower the glass transition temperature (Tg) by increasing chain flexibility, which can be beneficial for processing. researchgate.net Furthermore, the strong carbon-fluorine bond contributes to excellent radiation resistance, making these polyimides suitable for applications in harsh environments like aerospace and defense. mdpi.com

Research has shown that polyimides synthesized from fluorinated diamines can exhibit high glass transition temperatures (ranging from 290–330 °C) and excellent thermal stability (above 500 °C), coupled with good solubility in organic solvents. researchgate.net

Table 1: Thermal and Physical Properties of a Fluorinated Polyimide (TPPI50)

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 402 °C |

| Thermal Decomposition Temperature | 563 °C |

| Tensile Strength | 232.73 MPa |

| Elongation at Break | 26.26% |

| Dielectric Constant (at 1 MHz) | 2.312 |

| Dielectric Loss (at 1 MHz) | 0.00676 |

Data sourced from a study on innovative fluorinated polyimides for advanced soft electronics. mdpi.com

This compound and its derivatives are utilized in the synthesis of various copolymers, including poly(imide siloxane)s. In these copolymers, the fluorinated diamine is a key component of the "hard block" segment, which contributes to the material's thermal stability and mechanical strength. researchgate.net By reacting these hard blocks with "soft blocks," such as those made from aminopropyl-terminated polydimethylsiloxane, researchers can create multiblock copolymers with a combination of desirable properties from each segment. researchgate.net

The synthesis of fluorinated poly(arylene ether)s containing meta-phenoxy units has also been explored, using decafluorobiphenyl (B1670000) and hydroxyl-substituted monomers. researchgate.net These materials demonstrate the versatility of fluorinated monomers in creating a wide range of advanced copolymers.

This compound is a diamine monomer, a class of molecules essential for creating polyimides through a two-step imidization process. mdpi.com This process typically involves the reaction of the diamine with a dianhydride to first form a poly(amic acid), which is then chemically or thermally converted to the final polyimide. researchgate.net

While this compound itself is primarily used as a monomer, a related compound, Bis(4-fluorophenyl)-methanone, can act as an initiator for certain polymerization reactions. chemicalbook.com Initiators are substances that start a chain reaction, enabling the formation of long polymer chains.

Optoelectronic Applications of Fluorinated Methanone (B1245722) Derivatives

The unique electronic properties of fluorinated methanone derivatives make them valuable in the field of optoelectronics, which involves devices that create, detect, and control light.

Fluorinated polyimides are investigated for their potential in optical applications due to their high optical transparency in the visible and near-infrared regions, low water absorption, and low refractive index. researchgate.net These properties are crucial for materials used in optical communication components and flexible displays. scielo.brresearchgate.net The introduction of fluorine atoms helps to suppress the charge transfer complex (CTC) interactions between polymer chains, which are responsible for the coloration and reduced transparency of traditional polyimides. mdpi.com

In the context of OLEDs, a derivative, 2,5,8-tris(di(4-fluorophenyl)amine)-1,3,4,6,7,9,9b-heptaazaphenalene (HAP-3FDPA), has been designed as an electron acceptor. nih.gov When combined with an electron donor, it forms an "exciplex" system that can emit deep-blue light. An OLED device using this system as the emitting layer demonstrated a high maximum external quantum efficiency (EQE) of 10.2% and maintained good performance at high brightness. nih.gov This indicates that the use of fluorinated amine derivatives can be a viable strategy for developing highly efficient deep-blue OLEDs. nih.gov

Table 2: Performance of an Exciplex-Based Deep-Blue OLED

| Parameter | Value |

|---|---|

| Commission Internationale de l'Eclairage (CIE) coordinates | (0.16, 0.12) |

| Maximum External Quantum Efficiency (EQE) | 10.2% |

| Peak Luminance | 15,148 cd m⁻² |

| Photoluminescence Quantum Yield | 53.2% |

Data from a study on an exciplex system employing a bis(4-fluorophenyl)amine-substituted heptazine acceptor. nih.gov

Imaging and Charge Control in Optical and Electrical Recording Materials

There is limited direct evidence in scientific literature detailing the use of this compound specifically for imaging and charge control. However, related fluorinated compounds, such as Bis(4-fluorophenyl)methanone, are known to be utilized as imaging and charge control agents in optical and electrical recording materials. chemicalbook.com This suggests that this compound could potentially be explored for similar purposes.

Charge control agents are crucial components in electrophotographic toners, used in photocopiers and laser printers, to ensure the precise and stable charging of toner particles. orient-usa.comgoogle.com The incorporation of fluorine into such agents can enhance their performance due to fluorine's high electronegativity, which can influence the charge stability and distribution. researchgate.net Polymers derived from fluorinated diamines are investigated for their dielectric properties, which are important for applications in electronic devices. patentdigest.org